

Dinitramine CAS number and molecular weight information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dinitramine*

Cat. No.: *B166585*

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Dinitramine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicide **Dinitramine**, focusing on its physicochemical properties, mechanism of action, and relevant experimental protocols for toxicological and environmental research.

Core Properties of Dinitramine

Dinitramine is a dinitroaniline herbicide known for its pre-emergent activity against various weeds. The following table summarizes its key chemical and physical properties.

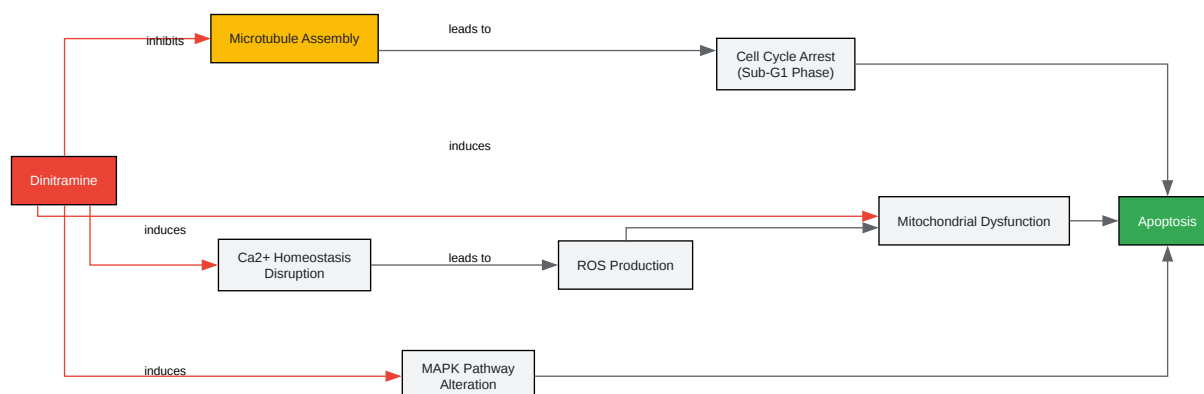
Property	Value	Citation(s)
CAS Number	29091-05-2	[1][2]
Molecular Weight	322.24 g/mol	[3][4]
Molecular Formula	C ₁₁ H ₁₃ F ₃ N ₄ O ₄	[3][4]
Synonyms	Cobex, N3,N3-Diethyl-2,4-dinitro-6-(trifluoromethyl)-1,3-benzenediamine	[1]
Mode of Action	Inhibition of microtubule assembly	

Toxicological Profile and Signaling Pathways

Dinitramine's primary mode of action is the disruption of microtubule polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. This interference leads to a cascade of cellular events, including cell cycle arrest, induction of apoptosis, and mitochondrial dysfunction. The Mitogen-activated protein kinase (MAPK) signaling pathways have been identified as being altered by **Dinitramine** treatment.[5]

Recent studies on porcine trophectoderm (pTr) and porcine endometrial luminal epithelial (pLE) cells have shown that **Dinitramine** can reduce cell viability by triggering cell cycle arrest, particularly in the sub-G1 phase, and increasing apoptosis.[2][3] Furthermore, **Dinitramine** has been observed to disrupt intracellular calcium homeostasis, induce oxidative stress through the production of reactive oxygen species (ROS), and lead to a loss of mitochondrial membrane potential and altered mitochondrial respiration.[2][3]

In developmental studies using zebrafish embryos, **Dinitramine** has been shown to induce cardiotoxicity and morphological alterations.[6] Exposure to **Dinitramine** resulted in abnormal cardiac development, suppressed vessel formation, and induced an inflammatory response and apoptosis.[6]



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Dinitramine's cellular signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of **Dinitramine**.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to assess the effect of **Dinitramine** on the cell cycle distribution of porcine trophectoderm (pTr) or luminal epithelial (pLE) cells.^{[2][3]}

Materials:

- **Dinitramine** stock solution (in DMSO)
- Cell culture medium (e.g., DMEM/F-12)
- Fetal Bovine Serum (FBS)

- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Culture pTr or pLE cells in appropriate medium supplemented with FBS.
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with varying concentrations of **Dinitramine** (e.g., 0, 10, 25, 50 μ M) for 24-48 hours. A vehicle control (DMSO) should be included.
- Cell Harvesting and Fixation:
 - Aspirate the culture medium and wash the cells with PBS.
 - Harvest the cells using Trypsin-EDTA and collect them by centrifugation.
 - Wash the cell pellet with PBS and resuspend in a small volume of PBS.
 - While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
 - Incubate at -20°C for at least 2 hours.
- Staining and Analysis:
 - Centrifuge the fixed cells and wash with PBS to remove the ethanol.
 - Resuspend the cell pellet in PI staining solution.

- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This protocol details the detection of apoptosis in **Dinitramine**-treated cells by flow cytometry.

Materials:

- Annexin V-FITC Apoptosis Detection Kit
- **Dinitramine**-treated and control cells
- Binding Buffer
- Propidium Iodide (PI) solution
- Flow cytometer

Procedure:

- Cell Preparation:
 - Culture and treat cells with **Dinitramine** as described in the cell cycle analysis protocol.
- Staining:
 - Harvest the cells and wash with PBS.
 - Resuspend the cells in Binding Buffer.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis:

- Analyze the stained cells by flow cytometry.
- Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence signals.

Mitochondrial Respiration Assay

This protocol outlines the assessment of mitochondrial function in **Dinitramine**-treated cells by measuring the oxygen consumption rate (OCR).

Materials:

- Seahorse XF Analyzer (or similar instrument)
- Assay medium
- Oligomycin, FCCP, Rotenone/Antimycin A
- **Dinitramine**-treated and control cells

Procedure:

- Cell Seeding:
 - Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
- **Dinitramine** Treatment:
 - Treat cells with the desired concentrations of **Dinitramine** for the specified duration.
- Assay Preparation:
 - Replace the culture medium with pre-warmed assay medium.
 - Incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.
- OCR Measurement:
 - Measure the basal OCR.

- Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, respectively.

Western Blot Analysis of MAPK Signaling Pathway

This protocol describes the analysis of the MAPK signaling pathway in **Dinitramine**-treated cells.

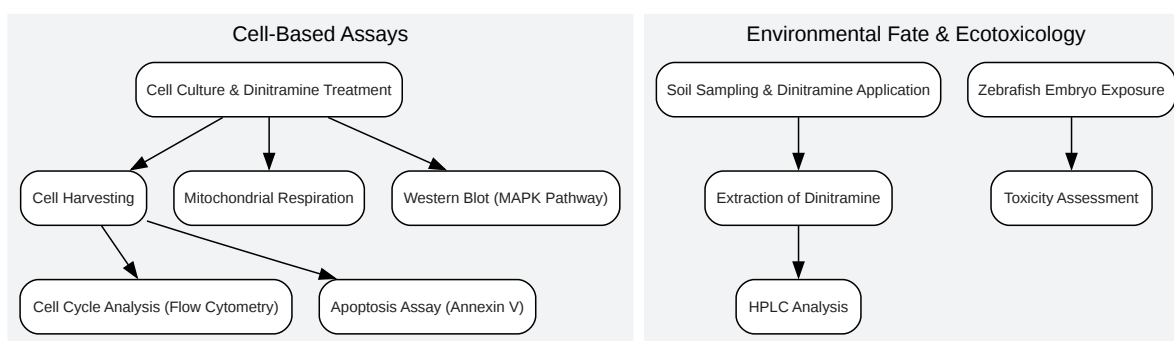
Materials:

- RIPA lysis buffer with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Protein Extraction:
 - Lyse **Dinitramine**-treated and control cells in RIPA buffer.
 - Determine the protein concentration of the lysates.
- SDS-PAGE and Western Blotting:
 - Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
 - Block the membrane and incubate with primary antibodies overnight.

- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detection and Analysis:
 - Detect the protein bands using a chemiluminescent substrate.
 - Quantify the band intensities to determine the relative phosphorylation levels of MAPK proteins.



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General experimental workflow for **Dinitramine** research.

Environmental Fate: Soil Dissipation Study

This protocol provides a framework for assessing the persistence of **Dinitramine** in soil.

Materials:

- **Dinitramine** formulation
- Field plots or laboratory soil microcosms
- Soil sampling equipment

- Organic solvent for extraction (e.g., diethyl ether)
- High-Performance Liquid Chromatography (HPLC) system

Procedure:

- Experimental Setup:
 - Establish field plots or prepare soil microcosms with characterized soil types.
 - Apply **Dinitramine** at a known rate.
- Soil Sampling:
 - Collect soil samples at various time intervals post-application (e.g., 0, 7, 14, 30, 60, 90 days).
- Extraction and Analysis:
 - Extract **Dinitramine** from the soil samples using an appropriate organic solvent.[\[1\]](#)
 - Analyze the extracts by HPLC to quantify the concentration of **Dinitramine**.[\[1\]](#)
- Data Analysis:
 - Calculate the dissipation rate and half-life of **Dinitramine** in the soil.

Ecotoxicology: Zebrafish Embryo Toxicity Test

This protocol is for evaluating the developmental toxicity of **Dinitramine** using zebrafish embryos.[\[6\]](#)

Materials:

- Fertilized zebrafish embryos
- Embryo medium
- **Dinitramine** stock solution

- Stereomicroscope

Procedure:

- Exposure:
 - Place fertilized zebrafish embryos in a multi-well plate containing embryo medium.
 - Expose the embryos to a range of **Dinitramine** concentrations (e.g., 0, 1.6, 3.2, 6.4 mg/L) for up to 96 hours post-fertilization.^[6]
- Observation:
 - Observe the embryos daily under a stereomicroscope.
 - Record mortality, hatching rates, and any morphological abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature).
- Data Analysis:
 - Determine the LC50 (lethal concentration for 50% of the population) and EC50 (effective concentration for 50% of the population) for the observed endpoints.

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- To cite this document: BenchChem. [Dinitramine CAS number and molecular weight information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166585#dinitramine-cas-number-and-molecular-weight-information]

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